2-methyl-3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-METHYL-3-NITRO-N-[5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiadiazole ring, and a nitrobenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-NITRO-N-[5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 5-nitrothiophene-2-carbaldehyde with 2-methyl-3-nitroaniline to form an intermediate Schiff base. This intermediate is then reacted with thiazole-2-yl isocyanate and thiadiazole-2-thiol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-NITRO-N-[5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole and thiadiazole rings can participate in nucleophilic substitution reactions.
Condensation: The compound can form Schiff bases with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can introduce various functional groups onto the thiazole or thiadiazole rings.
Scientific Research Applications
2-METHYL-3-NITRO-N-[5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase II.
Biological Research: It is used in studies to understand its effects on various biochemical pathways and enzyme activities.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2-METHYL-3-NITRO-N-[5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, causing double-strand breaks and inhibiting the activity of topoisomerase II, leading to cell cycle arrest and apoptosis . Additionally, it can modulate various biochemical pathways by interacting with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Ixabepilone: Features a thiazole ring and is used in cancer therapy.
Uniqueness
2-METHYL-3-NITRO-N-[5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its combination of a thiazole ring, a thiadiazole ring, and a nitrobenzamide moiety. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H12N6O4S3 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-methyl-3-nitro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C15H12N6O4S3/c1-8-9(3-2-4-10(8)21(24)25)12(23)18-14-19-20-15(28-14)27-7-11(22)17-13-16-5-6-26-13/h2-6H,7H2,1H3,(H,16,17,22)(H,18,19,23) |
InChI Key |
ISHBSNDYNQAGFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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